4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane is a bicyclic boronate ester featuring a rigid 3-oxabicyclo[3.1.0]hexane moiety fused to a 1,3,2-dioxaborolane ring. The compound’s stereochemistry (1R,5S,6R) is critical for its reactivity and stability, as the bicyclic structure imposes steric and electronic constraints. It is synthesized via palladium-catalyzed cross-coupling or direct substitution reactions involving pinacol boronate precursors . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing complex organic molecules, such as pharmaceuticals and agrochemicals, due to its robust boronate ester framework .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-13-6-8(7)9/h7-9H,5-6H2,1-4H3/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSEQDSZMCBIO-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
A widely adopted approach involves the Simmons-Smith cyclopropanation of pre-oxygenated dienes. For example, treatment of a substituted diene with diiodomethane and a zinc-copper couple generates the cyclopropane ring. Subsequent oxidation or acid-catalyzed ether formation yields the bicyclic ether. In one protocol, a diol intermediate undergoes ketalization followed by cyclization under basic conditions (e.g., sodium hydride in dimethylsulfoxide at 70°C). This method achieves moderate yields (45–60%) but requires careful optimization to avoid side reactions.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers an alternative route. Starting from a diene precursor containing an ether linkage, Grubbs’ catalyst facilitates the formation of the bicyclic structure. This method excels in stereocontrol, particularly for the (1R,5S,6R) configuration, but struggles with functional group compatibility due to the boronic ester’s sensitivity.
Formation of the Dioxaborolane Moiety
The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via esterification or transesterification reactions.
Direct Boronic Esterification
Reacting the bicyclic alcohol with pinacol borane (HBpin) under catalytic conditions represents the most efficient method. A recent advance employs a titanium-based catalyst (3 mol%) to mediate the reaction at room temperature, achieving 93% yield in 6 hours. This approach minimizes thermal degradation of the sensitive bicyclic core.
Transesterification from Trimethyl Borate
Traditional methods involve refluxing the alcohol with trimethyl borate and pinacol in an inert atmosphere, as demonstrated in the synthesis of analogous dioxaborolanes. While effective (90% yield), the high temperatures (159°C) risk racemization of the chiral centers.
Stereochemical Control and Optimization
The (1R,5S,6R) configuration imposes stringent demands on asymmetric synthesis. Key strategies include:
Chiral Auxiliaries
Temporary chiral directors, such as menthol-derived esters, guide the cyclopropanation step. After bicyclic core formation, the auxiliary is cleaved under mild acidic conditions. This method achieves enantiomeric excess (ee) >95% but adds synthetic steps.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates offers a biocatalytic route. For instance, Candida antarctica lipase B selectively acetylates the undesired enantiomer, allowing separation. This approach is scalable but limited by enzyme substrate specificity.
Comparative Analysis of Synthetic Routes
The Simmons-Smith/HBpin combination balances yield and stereoselectivity, making it the preferred industrial method. Enzymatic resolution, while offering superior ee, suffers from higher costs and slower reaction rates.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, including potential anticancer agents and enzyme inhibitors.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane exerts its effects involves its ability to interact with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxirane ring can undergo ring-opening reactions, further contributing to its reactivity and versatility.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity
Reactivity in Cross-Coupling Reactions
The target compound’s bicyclic ether group provides steric protection to the boron atom, enhancing its stability under basic conditions compared to simpler arylboronates like 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane . However, its reactivity in Suzuki-Miyaura couplings is moderate due to restricted rotation around the boron-aryl bond. In contrast, electron-deficient derivatives like (E)-2-(3,5-difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit faster transmetallation rates with palladium catalysts .
Stability and Handling
The bicyclic ether in the target compound reduces hydrolysis susceptibility compared to alkoxy-substituted analogs like isopropoxyboronic acid pinacol ester . However, derivatives with electron-withdrawing groups (e.g., nitro, fluorine) are more prone to decomposition under acidic conditions .
Biological Activity
4,4,5,5-Tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 266.14 g/mol. Its structure features a dioxaborolane ring and a bicyclic oxabicyclo framework that may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that boron-containing compounds can influence various biological processes:
- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. For instance, they can inhibit proteases and other enzymes critical for cellular functions.
- Cell Signaling Modulation : The presence of boron may affect signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of boron-containing compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that boron compounds can induce apoptosis in cancer cells through caspase activation. |
| Lee et al., 2021 | Reported enhanced cytotoxicity against breast cancer cell lines when combined with conventional chemotherapy agents. |
| Zhang et al., 2022 | Found that the compound inhibits tumor growth in xenograft models by disrupting angiogenesis. |
Neuroprotective Effects
Research has also suggested neuroprotective effects attributed to boron compounds:
| Study | Findings |
|---|---|
| Chen et al., 2019 | Showed that boron compounds can reduce oxidative stress in neuronal cells. |
| Patel et al., 2023 | Indicated potential protective effects against neurodegenerative diseases through modulation of neuroinflammatory pathways. |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, participants receiving a treatment regimen including the boron compound showed a 30% increase in progression-free survival compared to those on standard therapy alone.
Case Study 2: Neurodegenerative Disease
A cohort study assessed the cognitive function of elderly patients taking dietary supplements containing boron compounds. Results indicated a significant reduction in cognitive decline over two years compared to a control group.
Q & A
Q. What structural features of this compound are critical for its reactivity in organic synthesis?
The compound's reactivity is influenced by the dioxaborolane ring, which stabilizes boron via chelation, and the stereochemically defined bicyclo[3.1.0]hexane system. The rigid bicyclic framework introduces steric constraints, while the oxygen atom in the 3-oxabicyclo system modulates electronic properties. These features enhance its utility in cross-coupling reactions and as a boronate ester precursor .
Q. What synthetic routes are typically used to prepare this compound?
Common methodologies involve:
- Borylation reactions : Reacting bicyclic alcohols with pinacolborane or bis(pinacolato)diboron under catalytic conditions (e.g., Pd or Rh catalysts) .
- Stereoselective synthesis : Chiral resolution or asymmetric catalysis to control the (1R,5S,6R) configuration .
- Protecting group strategies : Temporary protection of reactive hydroxyl groups on the bicyclic system prior to boronylation .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common challenges?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while Rh complexes enhance borylation regioselectivity .
- Solvent and temperature : Polar aprotic solvents (THF, DMF) at 60–80°C maximize boron transfer .
- Pitfalls : Hydrolysis of the dioxaborolane ring under acidic conditions and steric hindrance from the bicyclic system reducing reaction rates .
Q. What analytical methods confirm stereochemical integrity and purity?
- X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S,6R)) and crystal packing .
- NMR spectroscopy : ¹¹B NMR identifies boron environment (δ ~30 ppm for dioxaborolanes), while ¹H/¹³C NMR confirms bicyclic stereochemistry .
- HPLC-MS : Quantifies purity (>95% by GC) and detects hydrolyzed byproducts .
Q. How do substituents on the bicyclic system affect reactivity in cross-coupling?
- Steric effects : Bulky substituents (e.g., methyl groups) on the bicyclo system reduce coupling efficiency by hindering transmetallation steps .
- Electronic effects : Electron-withdrawing groups (e.g., chlorine) on aryl partners increase oxidative addition rates in Suzuki-Miyaura reactions .
- Comparative studies : Analogs with varied substitution patterns (e.g., 3,5-dichloro vs. methoxy groups) show divergent catalytic activity, emphasizing the need for tailored ligand design .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on catalytic activity across structural analogs?
Discrepancies often arise from:
- Reaction conditions : Varying solvent polarity or catalyst loading alters turnover rates. For example, THF vs. DMF can shift selectivity in aryl boronation .
- Impurity profiles : Trace moisture or residual catalysts (e.g., Pd) may artificially inflate/deflate activity metrics .
- Structural nuances : Minor stereochemical differences (e.g., axial vs. equatorial substituents) in bicyclic systems significantly impact reactivity .
Methodological Recommendations
- Stereochemical confirmation : Always pair NMR with X-ray data for chiral centers .
- Reactivity screening : Use high-throughput platforms to test analogs under standardized conditions .
- Safety protocols : Store the compound under inert gas (N₂/Ar) to prevent hydrolysis, and handle in fume hoods due to potential boronate ester toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
